![molecular formula C26H24N2O B15215218 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide CAS No. 920302-64-3](/img/structure/B15215218.png)
7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a unique structure that combines an indole core with a butylphenyl group and a carboxamide functional group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted phenylhydrazine and an appropriate indanone derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the indole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Medicine: The compound’s potential therapeutic applications are of significant interest. Researchers investigate its efficacy in treating various diseases, leveraging its ability to interact with biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Indole-3-carboxamide: Shares the indole core and carboxamide group but lacks the butylphenyl substitution.
5,10-Dihydroindeno[1,2-b]indole: Similar core structure but without the carboxamide and butylphenyl groups.
4-Butylphenyl derivatives: Compounds with the butylphenyl group but different core structures.
Uniqueness: 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
920302-64-3 |
|---|---|
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
7-(4-butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-2-3-4-16-5-7-17(8-6-16)18-11-12-21-23-13-19-9-10-20(26(27)29)14-22(19)25(23)28-24(21)15-18/h5-12,14-15,28H,2-4,13H2,1H3,(H2,27,29) |
Clé InChI |
SIVJPEUYHWFGLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C4)C=CC(=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
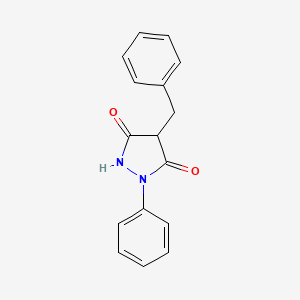
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
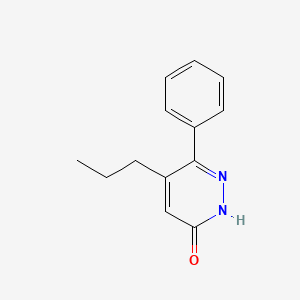
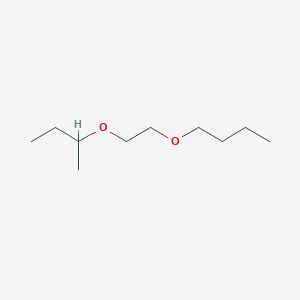
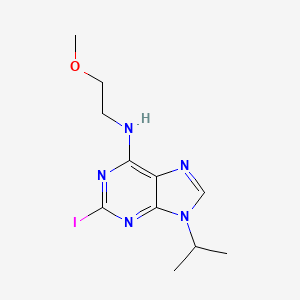

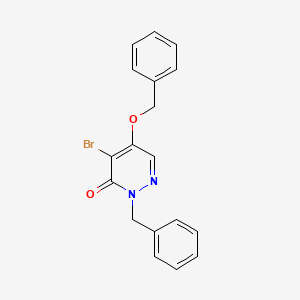
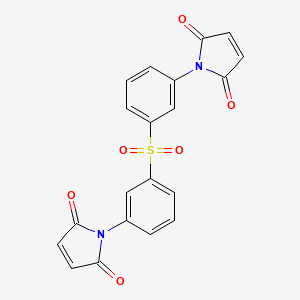
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
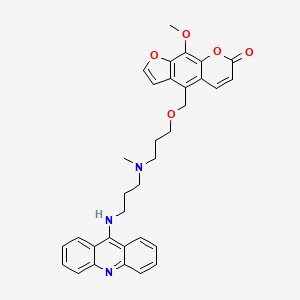

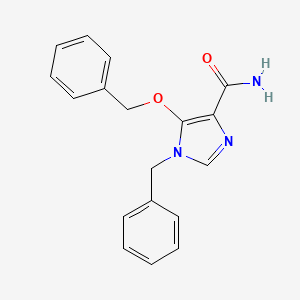
![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
